molecular formula C10H12F3NO3 B2923190 tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate CAS No. 1781577-99-8

tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate

Cat. No.: B2923190
CAS No.: 1781577-99-8
M. Wt: 251.205
InChI Key: PRJUVJAFEABIRF-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate is a carbamate derivative featuring a furan ring substituted with a trifluoromethyl (-CF₃) group at the 5-position. Its molecular formula is C₁₀H₁₃F₃N₂O₃, with a molecular weight of 269.22 g/mol (estimated from structural analogs in and ). The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective functionalization in multi-step syntheses. The trifluoromethyl-furan core contributes to enhanced metabolic stability and lipophilicity, critical for drug-like properties .

Properties

IUPAC Name

tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO3/c1-9(2,3)17-8(15)14-7-5-4-6(16-7)10(11,12)13/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJUVJAFEABIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781577-99-8
Record name tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate
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Preparation Methods

The synthesis of tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of 5-(trifluoromethyl)furan-2-ylamine.

    Carbamate Formation: The amine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate undergoes various chemical reactions, including :

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate involves its interaction with specific molecular targets . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan ring can participate in various biochemical pathways, leading to the modulation of enzyme activity or receptor function.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features
This compound C₁₀H₁₃F₃N₂O₃ (estimated) 269.22 Furan-2-yl, -CF₃ High lipophilicity; metabolic stability
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine, -F, -CH₃, -OH Polar due to -OH; potential H-bonding
tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate C₉H₁₄N₄O₂S 242.30 Triazole, -SCH₃ Sulfur enhances reactivity/solubility
tert-Butyl N-(5-sulfanylpyrimidin-2-yl)carbamate C₉H₁₃N₃O₂S 227.28 Pyrimidine, -SH Thiol group for conjugation
tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate C₁₁H₁₉F₃N₂O₂ 268.28 Piperidine, -CF₃ Chiral center; conformational rigidity

Impact of Heterocyclic Core and Substituents

Furan vs. Pyrimidine/Pyridine: The furan ring in the target compound offers moderate aromaticity and electron-rich properties, facilitating π-π interactions in drug-receptor binding. Trifluoromethyl (-CF₃) substituents (present in the target compound and ) increase lipophilicity (logP ~2.5–3.0) and resist oxidative metabolism compared to methyl (-CH₃) or fluoro (-F) groups .

The thiol (-SH) group in enables disulfide bridging or metal coordination, useful in prodrug design .

Chiral and Conformationally Restricted Analogs :

  • Piperidine-based carbamates () introduce stereochemical complexity, critical for selective binding to chiral targets (e.g., kinases, GPCRs). The -CF₃ group in these analogs further stabilizes hydrophobic pockets in enzymes .

Research Findings and Limitations

  • Melting Points: Limited data are available, though a related furan-pyrazolo[3,4-d]pyrimidine derivative in exhibits a melting point of 163–166°C, suggesting moderate crystallinity .
  • Metabolic Stability : Trifluoromethyl groups generally reduce CYP450-mediated metabolism, as evidenced by analogs in and .
  • Gaps in Data : Direct comparative studies on solubility, logP, or biological activity are absent in the provided evidence. Further experimental validation is needed.

Biological Activity

tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of 5-(trifluoromethyl)furan-2-ylamine : This serves as the starting material.
  • Carbamate Formation : The amine is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine).
  • Purification : The resulting product is purified through recrystallization or column chromatography.

This synthetic route allows for the production of high yields and purity, which are crucial for subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and potential binding affinity to various biological targets, which may influence its pharmacological effects.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. For example, it has been studied as a potential inhibitor of falcipain-2, a cysteine protease involved in the lifecycle of Plasmodium falciparum, the malaria-causing parasite. Inhibition of this enzyme could lead to decreased parasite viability and represents a promising avenue for antimalarial drug development .

Cytotoxicity

In vitro studies have demonstrated that this compound displays cytotoxic effects against various cancer cell lines. For instance, it has shown potential against mouse TLX5 lymphoma cells with an IC50 value indicating moderate potency . Further investigations are necessary to elucidate its mechanism of action in cancer cells.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been compared with other compounds that exhibit antibacterial and antifungal activities, suggesting that modifications in structure can lead to enhanced efficacy against microbial strains .

Case Studies and Research Findings

StudyFindings
Demonstrated enzyme inhibition against falcipain-2 with potential antimalarial effects.
Reported moderate cytotoxicity against mouse lymphoma cells (IC50 = 1.5 µM).
Suggested antimicrobial activity through structural comparisons with similar compounds.

Q & A

Q. What are the standard synthetic protocols for tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate?

The compound is typically synthesized via multi-step reactions. For example, coupling reactions involving tert-butyl carbamate derivatives with trifluoromethyl-substituted furan precursors are common. A protocol using tetrahydrofuran (THF) as a solvent, TMAD (tetramethylazodicarboxamide) as a coupling agent, and controlled stoichiometry (e.g., 1:3 molar ratios of reagents) has been reported, yielding intermediates in subsequent steps . Purification often involves column chromatography, and structural confirmation is achieved via 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are employed to characterize this compound?

1^1H and 13^{13}C NMR are critical for confirming the molecular structure, particularly to identify the trifluoromethyl group (19^{19}F NMR may also be used). HRMS provides precise molecular weight validation. For example, 1^1H NMR signals for the furan ring protons and tert-butyl group are observed at δ 6.5–7.5 ppm and 1.2–1.4 ppm, respectively . Crystallographic studies (e.g., X-ray diffraction) can further elucidate solid-state conformations and hydrogen-bonding interactions .

Q. How should this compound be stored to ensure stability?

Store in a dry, inert atmosphere (e.g., under nitrogen or argon) at temperatures below 25°C. Moisture-sensitive handling is recommended, as carbamates can hydrolyze under acidic/basic conditions. Use amber glass containers to prevent photodegradation .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

Low yields (e.g., 20–57% in multi-step syntheses) may arise from steric hindrance at the furan 5-position or competing side reactions. Optimization strategies include:

  • Using alternative coupling reagents (e.g., EDC/HOBt instead of TMAD).
  • Adjusting reaction temperature (e.g., reflux in THF vs. room temperature).
  • Employing microwave-assisted synthesis to reduce reaction times. Post-reaction purification via preparative HPLC or recrystallization can improve isolated yields .

Q. How do discrepancies in NMR data arise during characterization, and how can they be resolved?

Discrepancies may stem from dynamic stereochemistry (e.g., rotamers) or solvent-induced shifts. For example, 1^1H NMR signals for the tert-butyl group may split in polar solvents due to hindered rotation. Variable-temperature NMR or deuterated solvents (e.g., DMSO-d6_6) can mitigate this. Impurities from incomplete purification (e.g., residual THF) should also be ruled out via GC-MS .

Q. What strategies are effective for designing multi-step syntheses using this carbamate as an intermediate?

The compound serves as a protected amine precursor in drug discovery. For example:

  • Nucleophilic substitutions : React with alkyl halides to introduce side chains.
  • Cross-coupling reactions : Use Suzuki-Miyaura reactions with boronic acids (e.g., 5-(trifluoromethyl)furan-2-boronic acid) to build biaryl systems .
  • Deprotection : Remove the tert-butyl group under acidic conditions (e.g., TFA/DCM) to regenerate the free amine for further functionalization .

Q. How can computational methods aid in analyzing reaction mechanisms involving this compound?

Density functional theory (DFT) calculations can model transition states for cycloadditions or nucleophilic attacks. For instance, intramolecular Diels-Alder reactions involving the furan ring have been studied computationally to predict regioselectivity and activation energies . Isotopic labeling (e.g., 18^{18}O in carbonyl groups) can experimentally validate mechanistic pathways.

Data Contradiction and Troubleshooting

Q. Why do crystallographic studies report varying hydrogen-bonding patterns for this compound?

Crystal packing can differ based on solvent polarity and crystallization conditions. For example, hydrogen bonds between the carbamate carbonyl and adjacent NH groups may form in polar solvents (e.g., ethanol), while hydrophobic interactions dominate in non-polar media. Always report crystallization solvents and temperatures to contextualize structural data .

Q. How can toxicity risks be mitigated during experimental handling?

While specific toxicity data for this compound is limited, related carbamates show acute toxicity via inhalation or dermal exposure. Use fume hoods, nitrile gloves, and PPE. Monitor airborne concentrations with real-time sensors. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Methodological Tables

Table 1. Key Synthetic Parameters and Yields

Reaction StepReagents/ConditionsYield (%)Reference
Carbamate CouplingTMAD, THF, 0.046 mmol scale91
Furan FunctionalizationDIEA, DMAP, reflux26–57
Boronic Acid CouplingPd(PPh3_3)4_4, Na2_2CO3_358

Table 2. NMR Spectral Assignments

Proton/Group1^1H NMR (δ, ppm)13^{13}C NMR (δ, ppm)
Furan C-H6.5–7.5110–120
tert-Butyl1.2–1.428–30
CF3_3-120–125 (q, 1JCF^1J_{C-F} = 270 Hz)

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